Boranylidene(methyl)phosphanium
Description
Boranylidene(methyl)phosphanium is a phosphorus-boron hybrid compound characterized by a phosphonium cation (methyl-substituted phosphorus) bonded to a boranylidene moiety. Its structure combines the Lewis acidity of boron with the cationic nature of phosphonium, making it a candidate for applications in catalysis, ionic liquids, and materials science.
Properties
CAS No. |
14975-23-6 |
|---|---|
Molecular Formula |
CH4BP+ |
Molecular Weight |
57.83 g/mol |
IUPAC Name |
boranylidene(methyl)phosphanium |
InChI |
InChI=1S/CH4BP/c1-3-2/h3H,1H3/q+1 |
InChI Key |
YPMJBIURPWHOCR-UHFFFAOYSA-N |
SMILES |
B=[PH+]C |
Canonical SMILES |
[B]=[PH+]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Boranylidene(methyl)phosphanium can be synthesized through several methods. One common approach involves the reaction of methylphosphine with borane. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. The general reaction can be represented as: [ \text{CH₃PH₂ + BH₃ → CH₃PH₂BH₃} ]
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the synthesis involves similar methods as in laboratory settings but with optimized conditions for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Boranylidene(methyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: Reduction reactions can yield boron-phosphorus hydrides.
Substitution: It can participate in substitution reactions where the boron or phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Boron-phosphorus oxides.
Reduction: Boron-phosphorus hydrides.
Substitution: Various substituted boron-phosphorus compounds.
Scientific Research Applications
Boranylidene(methyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of boranylidene(methyl)phosphanium involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Nucleophilic Attack: The phosphorus atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The boron atom can participate in electrophilic addition reactions, forming new bonds with nucleophiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily focuses on phosphonium-based ionic liquids and pharmaceutical compounds, but none directly address boranylidene(methyl)phosphanium. Below is a comparative analysis of structurally or functionally related compounds from the evidence:
Table 1: Key Properties of Phosphonium Ionic Liquids
Key Observations:
Structural Differences: this compound’s boron-phosphorus hybrid structure distinguishes it from conventional phosphonium ionic liquids (e.g., [TDPh][eFAP]), which lack boron integration.
Functional Comparison: Phosphonium ionic liquids like [P1,4,4,4][TOS] exhibit high polarity and electrochemical stability, whereas this compound’s reactivity might align more with boron-rich catalysts (e.g., frustrated Lewis pairs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
